4-Tert-butyl-1-oxaspiro[2.4]heptane
Description
4-Tert-butyl-1-oxaspiro[2.4]heptane is a spirocyclic compound featuring a seven-membered ring system with an oxygen atom (oxa) and a fused cyclopropane moiety (spiro[2.4]heptane). The tert-butyl group at the 4-position introduces steric bulk, which can influence reactivity, solubility, and stability.
Properties
IUPAC Name |
4-tert-butyl-1-oxaspiro[2.4]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2,3)8-5-4-6-10(8)7-11-10/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRRAZVLALZDHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCC12CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-1-oxaspiro[2.4]heptane typically involves the reaction of cyclohexanone with tert-butyl hydroperoxide in the presence of a catalyst such as titanium tetraisopropoxide. The reaction proceeds through the formation of an intermediate epoxide, which undergoes ring closure to form the spiro compound .
Industrial Production Methods
While specific industrial production methods for 4-Tert-butyl-1-oxaspiro[2This includes optimizing reaction conditions, such as temperature and pressure, and using continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-1-oxaspiro[2.4]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various spiro derivatives depending on the nucleophile used.
Scientific Research Applications
4-Tert-butyl-1-oxaspiro[2.4]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-1-oxaspiro[2.4]heptane involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The spiro structure allows for unique interactions with biological molecules, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table highlights key structural and molecular differences between 4-Tert-butyl-1-oxaspiro[2.4]heptane and analogous spirocyclic compounds:
Key Observations
Substituent Effects: The tert-butyl group in 4-Tert-butyl-1-oxaspiro[2.4]heptane likely enhances steric hindrance compared to smaller substituents (e.g., methyl or chlorophenyl groups in ). This could reduce reactivity in nucleophilic or catalytic processes.
Molecular Weight and Complexity :
- The oxalate salt of tert-butyl diazaspiro[3.3]heptane (MW 486.56) demonstrates significantly higher complexity compared to simpler oxygen-containing spirocycles (e.g., MW 199.25 for the carboxylate derivative in ).
Synthetic Utility: Compounds like 2-(1-aziridinyl)-2-phenyl-1-oxaspiro[2.4]heptane are synthesized via epoxyamine rearrangements, suggesting that similar methods could apply to 4-Tert-butyl derivatives.
Physicochemical and Functional Differences
Solubility and Stability
- Solubility : Nitrogen-containing spirocycles (e.g., ) may exhibit higher aqueous solubility due to polar functional groups, whereas purely hydrocarbon-based derivatives (e.g., ) are likely more lipophilic.
- Stability : The tert-butyl group in 4-Tert-butyl-1-oxaspiro[2.4]heptane may confer thermal and oxidative stability, similar to tert-butyl carbamate derivatives in .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Tert-butyl-1-oxaspiro[2.4]heptane, and how can reaction efficiency be evaluated?
- Methodological Answer : The synthesis of spirocyclic ethers like 4-Tert-butyl-1-oxaspiro[2.4]heptane often employs ring-closing strategies, such as [2+2] cycloadditions or oxidative coupling. For example, tert-butyl groups can be introduced via nucleophilic substitution under anhydrous conditions. Reaction efficiency is assessed using metrics like yield, enantiomeric excess (for stereoselective routes), and purity (via HPLC or GC-MS). Kinetic studies under varying temperatures and catalysts (e.g., Lewis acids) help optimize conditions .
Q. How can the physical properties (e.g., solubility, stability) of 4-Tert-butyl-1-oxaspiro[2.4]heptane be systematically characterized?
- Methodological Answer : Solubility is determined in polar/nonpolar solvents (e.g., water, hexane, DMSO) using gravimetric or spectrophotometric methods. Stability under thermal or photolytic stress is analyzed via thermogravimetric analysis (TGA) and UV-Vis spectroscopy. NIST Standard Reference Data provides validated benchmarks for comparative studies .
Q. What spectroscopic techniques are most effective for structural elucidation of this spirocyclic compound?
- Methodological Answer : High-resolution NMR (¹H, ¹³C, and DEPT-135) identifies substituent positions and stereochemistry. IR spectroscopy confirms functional groups (e.g., ether linkages). X-ray crystallography resolves absolute configuration, particularly for strained spiro systems. Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do steric effects from the tert-butyl group influence the reactivity of 4-Tert-butyl-1-oxaspiro[2.4]heptane in ring-opening reactions?
- Methodological Answer : Steric hindrance is quantified using computational tools (e.g., DFT calculations) to map transition states and activation energies. Experimentally, competitive reactions with nucleophiles (e.g., Grignard reagents) under controlled conditions reveal regioselectivity trends. Kinetic isotope effects (KIEs) further probe mechanistic pathways .
Q. What computational strategies are recommended to predict the compound’s behavior in catalytic systems?
- Methodological Answer : Molecular docking and molecular dynamics simulations model interactions with catalytic surfaces (e.g., enzymes or metal-organic frameworks). ACD/Labs Percepta Platform predicts physicochemical properties (logP, pKa) to guide solvent selection. Validation against experimental data (e.g., HPLC retention times) ensures model accuracy .
Q. How can contradictions between experimental and computational data on this compound’s stability be resolved?
- Methodological Answer : Discrepancies often arise from approximations in computational models (e.g., solvent effects). Hybrid QM/MM (quantum mechanics/molecular mechanics) methods improve accuracy. Experimental replication under inert atmospheres (e.g., argon) minimizes oxidative degradation. Statistical tools like Bland-Altman plots quantify systematic errors .
Q. What multidisciplinary approaches are suitable for studying bioactivity in derivatives of 4-Tert-butyl-1-oxaspiro[2.4]heptane?
- Methodological Answer : Structure-activity relationship (SAR) studies integrate synthetic chemistry with bioassays (e.g., cytotoxicity screening). Molecular biology techniques (e.g., enzyme inhibition assays) identify target interactions. Collaborations with pharmacologists ensure relevance to drug discovery pipelines, aligning with trends in multidisciplinary research funding .
Data Analysis and Experimental Design
Q. How should researchers design experiments to investigate the compound’s stereochemical outcomes in asymmetric synthesis?
- Methodological Answer : Use chiral auxiliaries or catalysts (e.g., BINOL-derived ligands) in enantioselective reactions. Circular dichroism (CD) spectroscopy and chiral HPLC columns (e.g., Chiralpak® IA) quantify enantiomeric excess. DOE (Design of Experiments) software optimizes variables like temperature, pressure, and catalyst loading .
Q. What statistical methods are appropriate for analyzing variability in synthetic yields?
- Methodological Answer : ANOVA identifies significant factors (e.g., solvent polarity, reaction time). Tukey’s HSD test pinlights pairwise differences. Robustness testing with Youden’s approach evaluates method resilience to minor parameter changes. Outliers are assessed via Grubbs’ test to exclude experimental artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
